2-Methylbenzotrifluoride (CAS 13630-19-8) is a highly specialized fluorinated aromatic intermediate characterized by the ortho-positioning of a methyl and a trifluoromethyl group. This specific 1,2-substitution pattern provides a distinct combination of steric hindrance and strong electron-withdrawing effects, making it a critical precursor for synthesizing 2-(trifluoromethyl)benzyl halides, benzoic acids, and complex heterocyclic active pharmaceutical ingredients (APIs). For industrial buyers, its value lies not just in the trifluoromethyl group's ability to enhance metabolic stability and lipophilicity, but in the precise geometric constraints it imposes on downstream molecular targets, which cannot be replicated by meta or para isomers [1].
Generic substitution of 2-Methylbenzotrifluoride with its isomer, 4-methylbenzotrifluoride, fundamentally alters the target molecule's vector geometry, frequently abolishing binding affinity in sterically sensitive pharmaceutical targets such as kinase or GlyT1 inhibitors [1]. Furthermore, attempting to substitute with non-fluorinated analogs like o-xylene or 2-methylbenzyl chloride severely compromises the final product's metabolic stability and lipophilicity. In manufacturing, the ortho-CF3 group specifically modulates the reactivity of the adjacent methyl group, allowing for controlled, low-temperature mono-bromination that prevents the formation of di-bromo impurities commonly seen when processing unhindered toluenes[2].
In bulk synthesis and procurement, the ability to isolate high-purity isomers is critical. 2-Methylbenzotrifluoride exhibits a boiling point of 128–129 °C, which is distinctly lower than that of 4-methylbenzotrifluoride (134 °C). This 5–6 °C differential is sufficient to allow for efficient separation via fractional distillation on an industrial scale, ensuring that buyers receive a product free from para-isomer contamination [1].
| Evidence Dimension | Boiling Point |
| Target Compound Data | 128–129 °C |
| Comparator Or Baseline | 4-Methylbenzotrifluoride (134 °C) |
| Quantified Difference | ~5–6 °C lower boiling point |
| Conditions | Standard atmospheric fractional distillation |
Enables cost-effective purification and guarantees the isomerically pure feedstocks required for strict pharmaceutical GMP workflows.
The ortho-trifluoromethyl group exerts a strong electronic and steric influence on the adjacent methyl group, enabling highly controlled benzylic bromination. When reacted with brominating agents like Br2 or NBS, the reaction halts cleanly at the mono-bromo stage (yielding 2-(trifluoromethyl)benzyl bromide) under mild conditions (25–100 °C). In contrast, standard substituted toluenes lacking this specific ortho-deactivation often require temperatures exceeding 150 °C or suffer from significant di-bromination over-reaction [1].
| Evidence Dimension | Bromination temperature and mono-selectivity |
| Target Compound Data | Clean mono-bromination at 25–100 °C |
| Comparator Or Baseline | Unhindered substituted toluenes (>150 °C required, prone to di-bromination) |
| Quantified Difference | >50 °C reduction in required process temperature with near-quantitative mono-selectivity |
| Conditions | Bromination via Br2 or NBS without Lewis acids |
Lowers energy costs and eliminates the need for complex downstream purification of over-brominated impurities during scale-up.
Advanced synthetic methodologies increasingly rely on direct C-F bond activation to build complex scaffolds. 2-Methylbenzotrifluoride demonstrates excellent reactivity and regioselectivity in TfOH/HFIP-promoted direct C-F bond activation, smoothly converting to the corresponding diaryl ketones in 79–93% yields. This performance significantly outpaces less activated or unoptimized arene baselines, which fail to achieve selective conversion under these specific acidic cluster conditions [1].
| Evidence Dimension | Diaryl ketone yield via C-F activation |
| Target Compound Data | 79–93% isolated yield |
| Comparator Or Baseline | Unoptimized arene baselines (low or non-selective conversion) |
| Quantified Difference | High regioselectivity and >79% isolated yield |
| Conditions | TfOH/HFIP cluster-promoted reaction, 8 hours |
Validates the compound as a highly efficient building block for next-generation catalytic cross-coupling and functionalization workflows.
The precise ortho relationship between the methyl and CF3 groups makes this compound the required starting material for APIs where the CF3 moiety must occupy a specific binding pocket, such as specialized kinase inhibitors or GlyT1 modulators, where para-isomers show a 10-fold or greater drop in potency [1].
Utilized as a primary precursor for synthesizing 2-(trifluoromethyl)benzyl halides and 2-(trifluoromethyl)benzoic acid derivatives, which are essential structural motifs in modern, metabolically stable fungicides and herbicides [2].
Due to its proven compatibility and stability under TfOH/HFIP-promoted C-F activation, it is an ideal substrate for generating diverse fluorinated compound libraries in early-stage drug discovery [3].
Flammable;Irritant